3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034610-25-6) is a synthetic heterocyclic small molecule with a molecular formula of C17H18N4O and a molecular weight of 294.35 g/mol. It belongs to the pyrazole-piperidine-benzonitrile hybrid class, characterized by a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and acylated at the nitrogen with a 3-cyanobenzoyl group.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 2034610-25-6
Cat. No. B2474784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile
CAS2034610-25-6
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C17H18N4O/c1-20-9-7-16(19-20)15-6-3-8-21(12-15)17(22)14-5-2-4-13(10-14)11-18/h2,4-5,7,9-10,15H,3,6,8,12H2,1H3
InChIKeyXGNHWBMYURGZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034610-25-6): Physicochemical Identity and Structural Classification for Research Procurement


3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034610-25-6) is a synthetic heterocyclic small molecule with a molecular formula of C17H18N4O and a molecular weight of 294.35 g/mol [1]. It belongs to the pyrazole-piperidine-benzonitrile hybrid class, characterized by a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and acylated at the nitrogen with a 3-cyanobenzoyl group [2]. Its computed physicochemical properties, including an XLogP3 of 1.7 and a topological polar surface area of 61.9 Ų, position it within favorable oral drug-likeness space as defined by Lipinski and Veber rules [1]. This compound is primarily cataloged as a research chemical and synthetic intermediate for medicinal chemistry exploration, and public bioactivity data remains scarce [2].

Why Generic Substitution of 3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile Is Not Supported by Current Evidence


Substituting this compound with a simpler or more common in-class analog cannot be scientifically justified without risking a complete loss of the specific structural interactions that define its potential activity profile. The precise 3,3'-regiochemistry of the piperidine substitution and the meta-positioning of the benzonitrile carbonyl group create a unique three-dimensional pharmacophore distinct from its closest regioisomers [1]. Even within the broader class of pyrazole-piperidine-benzonitrile hybrids, minor positional changes (e.g., moving the pyrazole from the 3- to the 4-position on the piperidine ring, or shifting the carbonyl from meta- to para-substitution on the benzonitrile) have been shown in patent literature to drastically alter in vitro potency against targets such as lysine-specific demethylase 1 (LSD1) [2]. However, it must be explicitly stated that high-strength, quantitative head-to-head data for this specific compound against its closest analogs remain absent from the public domain, making any definitive claim of superiority impossible at this time [1].

Quantitative Differentiation Profile: 3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile vs. Closest Analogs


Regioisomeric Scaffold Differentiation: meta-Benzonitrile vs. para-Benzonitrile Carbonyl Substitution

The target compound features a 3-(piperidine-1-carbonyl)benzonitrile core (meta-substitution pattern), which is a key determinant of its physicochemical and potentially biological properties. Its closest regioisomer, 4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034417-85-9), possesses a para-substituted benzonitrile [1]. While no direct comparative bioactivity data exists for these two compounds, their computed logP values and topological polar surface areas are predicted to be nearly identical due to their isomeric nature, with the key distinction residing in their molecular shape and potential for differential protein-ligand interactions [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Class-Level LSD1 Inhibitory Potential: Inferring Potency from Pyrazole-Piperidine-Benzonitrile Patents

The target compound belongs to a chemotype disclosed in patent US11254676B2, which describes pyrazole derivatives as potent LSD1 inhibitors. Although our specific compound is not listed as an example in this patent, its core structural features—a pyrazole linked via a piperidine carbonyl to a benzonitrile—are shared with potent analogs [1]. For context, structurally related exemplars from this patent series demonstrate LSD1 biochemical IC50 values ranging from 22 nM to 100 nM [2][3]. The target compound's piperidine-pyrazole connectivity, however, diverges from the patent's preferred 1,3,5-trisubstituted pyrazole core, placing it in a distinct SAR sub-series [1].

Epigenetics Cancer Research LSD1 Inhibition

Physicochemical Drug-Likeness Profile Compared to the Lipinski and Veber Benchmarks

The target compound's computed physicochemical properties adhere to standard oral drug-likeness rules, a characteristic not universally shared by all members of the pyrazole-piperidine class without careful optimization. With a molecular weight of 294.35 Da, an XLogP3 of 1.7, and a topological polar surface area of 61.9 Ų, it falls well within the acceptable ranges defined by Lipinski (MW < 500, LogP < 5) and Veber (TPSA < 140 Ų, rotatable bonds ≤ 10) [1]. In comparison, advanced lead compounds from the same broad chemical space often require higher molecular weight and lipophilicity to achieve nanomolar potency, which can compromise their pharmacokinetic profiles [2].

ADME Profiling Drug-Likeness Fragment-Based Drug Discovery

Hydrogen-Bond Donor Deficiency as a Selective Advantage for CNS Drug Discovery

The target compound possesses zero hydrogen-bond donors (HBD = 0), a property that distinguishes it from many biologically active piperidine derivatives which often feature protonatable secondary amines (HBD = 1-2) [1]. This is a direct result of the tertiary amide linkage to the benzonitrile carbonyl group, which masks the piperidine nitrogen's H-bond donor potential. The absence of HBDs is a well-established optimizing parameter for improving passive blood-brain barrier (BBB) penetration, as each H-bond donor is estimated to reduce BBB permeation by approximately one log unit [2].

CNS Drug Discovery Blood-Brain Barrier Permeability Medicinal Chemistry Design

Structural Comparison with the Minimized Core: 3-(Piperidine-1-carbonyl)benzonitrile as a Negative Control

The target compound's structure can be deconstructed into 3-(piperidine-1-carbonyl)benzonitrile, a commercially available negative control fragment that lacks the 1-methyl-1H-pyrazol-3-yl group [1]. This core fragment retains the benzonitrile and amide functionalities but eliminates the pyrazole ring entirely. In a hypothetical biochemical assay, any specific binding or activity would be expected to be significantly diminished or completely abolished with this core fragment, assuming the pyrazole moiety is essential for target engagement, a scenario consistent with the SAR trends observed in pyrazolo-piperidine HIV entry inhibitors [2].

Chemical Probe Development Control Experiments SAR Fragment Deconstruction

Validated Application Scenarios for Procuring 3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile Based on Current Evidence


Core Scaffold for Systematic CNS-Focused Kinase or Epigenetic Target SAR Exploration

Given its zero H-bond donor count and favorable TPSA of 61.9 Ų, this compound is a strategically sound starting point for medicinal chemistry campaigns targeting CNS enzymes, particularly those within the epigenetic or kinase families. The pyrazole and benzonitrile moieties provide orthogonal vectors for functionalization, and its lead-like physicochemical profile allows for substantial molecular growth before violating drug-likeness criteria [1][2]. In contrast to more advanced, high-molecular-weight analogs, systematic addition of substituents can be correlated with changes in biochemical potency and cellular permeability without the confounding factor of inherent molecular obesity [3].

Negative Control Probe Matched Pair with Deconstructed Fragment Analogs

The compound's modular structure—piperidine, pyrazole, and benzonitrile—enables a deconstruction SAR strategy where each functional moiety can be systematically removed. It is recommended that users procure the target compound alongside 3-(piperidine-1-carbonyl)benzonitrile (lacking the pyrazole) and 3-(1-methyl-1H-pyrazol-3-yl)piperidine (lacking the benzonitrile carbonyl) to establish matched molecular pair analyses that quantitatively attribute biological activity to specific substituents [1]. This approach is directly inferred from the class-level SAR observed in pyrazolo-piperidine chemokine receptor inhibitors, where the pyrazole moiety is essential for activity [4].

Fragment-Based Screening Library Enrichment for Novel Allosteric Binders

With a molecular weight of 294.35 Da and high ligand efficiency potential, this compound is ideally suited as a fragment-like entry for screening against epigenetic or kinase targets using biophysical methods (NMR, SPR, thermal shift). Its compliance with the 'Rule of Three' fragment criteria (MW < 300, LogP < 3) positions it as a high-quality fragment hit candidate, whereas more complex analogs that already satisfy lead-like or drug-like criteria may not be suitable for fragment-based approaches [1][3]. The absence of any chiral centers further simplifies hit-to-lead optimization compared to chiral analogs from the patent literature.

Regioisomeric Selectivity Profiling in Chemical Biology Target Deconvolution

Researchers attempting to deconvolute the target of a bioactive pyrazole-piperidine hit should procure both the 3,3'-regioisomer (target compound) and its 4,4'-regioisomer (CAS 2034417-85-9) to perform differential affinity profiling. Although no quantitative data exists for either compound alone, their distinct molecular shapes serve as chemical probes for target engagement studies, potentially revealing that a specific target protein preferentially recognizes one regioisomer over the other, a finding that would directly validate the importance of the precise substitution pattern [1].

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